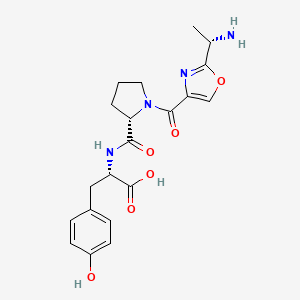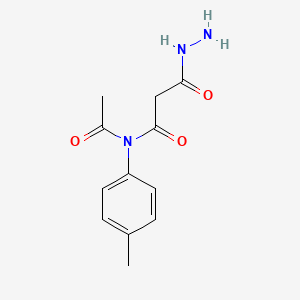
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide typically involves the reaction of 4-methylphenylhydrazine with acetic anhydride and a suitable acylating agent. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted hydrazides.
Applications De Recherche Scientifique
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylhydrazine: A simpler hydrazide with similar reactivity.
4-Methylphenylhydrazine: A precursor in the synthesis of the target compound.
N-Acetyl-3-oxopropanamide: A related compound with a similar structure but lacking the hydrazinyl group.
Uniqueness
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazinyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
918446-32-9 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-3-5-10(6-4-8)15(9(2)16)12(18)7-11(17)14-13/h3-6H,7,13H2,1-2H3,(H,14,17) |
Clé InChI |
WAKGXNLHMJCRLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)C)C(=O)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


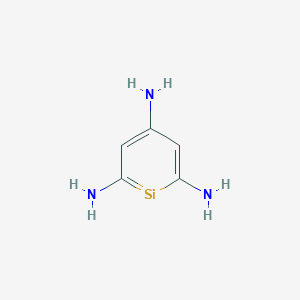
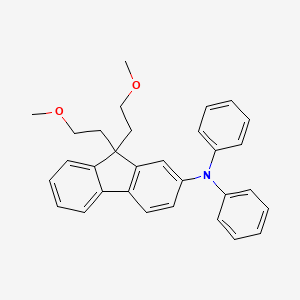
boranyl](/img/structure/B12604474.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

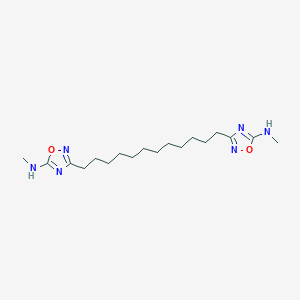

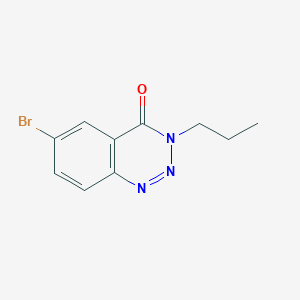


![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
